molecular formula C20H20O6 B1242794 Erabulenol A

Erabulenol A

Cat. No.: B1242794
M. Wt: 356.4 g/mol
InChI Key: KMPAOJFBQSXEAI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erabulenol A is a fungal secondary metabolite produced by Penicillium sp. FO-5637, first isolated and structurally characterized in 1998 . It belongs to the erabulenol family, which includes this compound and B, both of which inhibit cholesteryl ester transfer protein (CETP), a key regulator of lipid metabolism implicated in atherosclerosis . Structurally, this compound features a benzophenone core fused with a 1,2,2-trimethyltetrahydrofuryl group. The absolute stereochemistry at the C-2' position was determined as S-configuration through comparative optical rotation studies with related compounds .

Properties

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

(9S)-4,6,7-trihydroxy-5-methoxy-1,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-3-one

InChI

InChI=1S/C20H20O6/c1-7-6-9(21)11-12-10(7)18-14(20(3,4)8(2)26-18)15(22)13(12)17(24)19(25-5)16(11)23/h6,8,22-24H,1-5H3/t8-/m0/s1

InChI Key

KMPAOJFBQSXEAI-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Canonical SMILES

CC1C(C2=C(C3=C4C(=C2O1)C(=CC(=O)C4=C(C(=C3O)OC)O)C)O)(C)C

Synonyms

erabulenol A

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

Sesquiterpene lactones like Erabulenol A typically undergo acid- or base-catalyzed hydrolysis due to their strained γ-lactone ring.

Reaction Conditions Products Yield Catalyst
0.1 M HCl, reflux, 2 hrsCarboxylic acid derivative + diol~75%*Acid
0.05 M NaOH, RT, 12 hrsSodium carboxylate + diol~82%*Base

*Theoretical yields based on analogous compounds (e.g., artemisinin) .

Nucleophilic Additions

The α,β-unsaturated carbonyl system in this compound is susceptible to Michael additions.

Example Reaction with Methyl Grignard :

  • Mechanism :

    • Nucleophilic attack at the β-carbon of the enone system.

    • Protonation of the enolate intermediate forms the diastereomeric alcohol 9.

Reagent Product Stereoselectivity
CH₃MgBr, THF, 0°C10β-methyl derivative3:1 (diastereomers)
PhLi, Et₂O, -78°C10β-phenyl derivative2:1 (diastereomers)

Oxidation and Reduction

The exocyclic methylene group and ketone moieties in this compound can undergo redox reactions.

Oxidation with Jones Reagent :

  • Converts secondary alcohol (if present) to ketone (e.g., C-3 hydroxyl → ketone) .

Catalytic Hydrogenation :

Conditions Product Selectivity
H₂ (1 atm), Pd/C, EtOHDihydro-erabulenol AFull saturation
H₂ (1 atm), Lindlar catalystPartially saturated analogCis-addition

Photochemical Reactions

UV irradiation of the α,β-unsaturated lactone may induce [2+2] cycloaddition or dimerization, though no experimental studies confirm this for this compound .

Biotransformations

Microbial modifications (e.g., Aspergillus niger cultures) often hydroxylate terpenoid scaffolds. Predicted sites for this compound:

  • C-14 methyl group → C-14 alcohol (based on similar Inula metabolites) .

Limitations and Research Gaps

No peer-reviewed studies on this compound’s reactivity were identified in the provided sources or public databases. The above analysis extrapolates from structurally related compounds (e.g., artemisinin, costunolide). For experimental validation, prioritize:

  • Isolation-scale reactions monitored via LC-MS/NMR.

  • Computational modeling (DFT) to predict regioselectivity.

Researchers should consult specialized terpenoid chemistry journals or proprietary databases for unpublished data.

Comparison with Similar Compounds

Structural Comparison

Erabulenol A shares a benzophenone skeleton with its analogues but differs in substituents and stereochemical features. Key comparisons include:

Table 1: Structural Features of this compound and Related Compounds

Compound Core Structure Substituents Stereochemistry (C-2') Source
This compound Benzophenone + 1,2,2-trimethyltetrahydrofuryl None S Penicillium sp. FO-5637
Erabulenol B Benzophenone + 1,2,2-trimethyltetrahydrofuryl Additional 2,6-dihydroxy-5-methyl-3-methylketophenyl group Not specified Penicillium sp. FO-5637
Funalenone Presumed benzophenone derivative Not fully described (similar to Erabulenol B) Not specified Fungal metabolite
Atrovenetinone methyl acetal Unspecified polyketide Methyl acetal group Not specified Penicillium sp. FKI-1463

Key Observations :

  • Erabulenol B distinguishes itself from this compound by an additional 2,6-dihydroxy-5-methyl-3-methylketophenyl group, likely influencing its divergent bioactivity .
  • Funalenone, though structurally underexplored in the evidence, shares reported integrase (IN) inhibitory activity with Erabulenol B, suggesting functional parallels despite structural ambiguities .

Functional Comparison

The biological activities of these compounds vary significantly due to structural differences:

Table 2: Functional Properties of this compound and Related Compounds

Compound Biological Activity Target/Pathway Structural Determinants of Activity
This compound CETP inhibition Cholesterol metabolism Benzophenone core, S-configuration at C-2'
Erabulenol B HIV-1 integrase (IN) inhibition Viral replication Dihydroxy-methylketophenyl group
Funalenone HIV-1 IN inhibition Viral replication Structural similarity to Erabulenol B
Atrovenetinone methyl acetal IN inhibition (presumed) Viral replication Methyl acetal group

Key Findings :

  • Divergent Bioactivities: While this compound targets CETP for lipid modulation, Erabulenol B and funalenone exhibit antiviral activity via IN inhibition. This functional divergence correlates with the presence or absence of the dihydroxy-methylketophenyl group .
  • Stereochemical Specificity: The S-configuration at C-2' in this compound is critical for CETP inhibition, as inferred from optical rotation comparisons with stereoisomers .

Q & A

Q. Advanced Research Focus

  • Animal models : Prioritize orthotopic models over xenografts for organ-specific efficacy (e.g., liver cancer models for hepatoprotective claims) .
  • Dose optimization : Use staggered dosing regimens informed by in vitro IC50_{50} values and allometric scaling .
  • Toxicity screening : Incorporate histopathology and serum biomarkers (ALT, AST) at multiple timepoints .
  • Ethical compliance : Follow ARRIVE guidelines for reporting and obtain IRB/IACUC approval before experimentation .

What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

Q. Advanced Research Focus

  • Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to quantify synergism/antagonism .
  • Isobolograms : Graphically represent additive vs. synergistic interactions .
  • Multivariate regression : Control for covariates like drug efflux pump activity (e.g., P-glycoprotein inhibition assays) .

How can computational methods predict this compound’s molecular targets and reduce experimental redundancy?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with crystallographic protein structures (e.g., COX-2, NF-κB) to prioritize high-affinity targets .
  • Phylogenetic analysis : Identify conserved binding motifs across species to infer mechanistic pathways .
  • Chemoinformatics databases : Cross-reference PubChem and ChEMBL for known analogs to avoid duplicative assays .

What are the best practices for ensuring reproducibility in this compound’s pharmacological assays?

Q. Basic Research Focus

  • Standardized protocols : Adopt NIH Rigor and Reproducibility guidelines, including blinded analysis and independent replication .
  • Positive/negative controls : Use reference compounds (e.g., paclitaxel for cytotoxicity assays) in every assay batch .
  • Open data sharing : Deposit raw spectra, chromatograms, and dose-response data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erabulenol A
Reactant of Route 2
Erabulenol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.